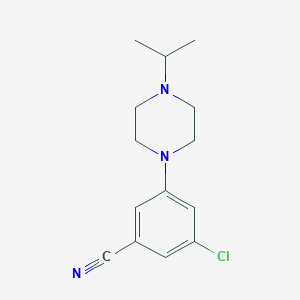
3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile
Descripción
3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom, a cyano group, and a piperazine ring with an isopropyl group
Propiedades
IUPAC Name |
3-chloro-5-(4-propan-2-ylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-11(2)17-3-5-18(6-4-17)14-8-12(10-16)7-13(15)9-14/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHDHQIQNYOIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile typically involves multiple steps, starting with the reaction of 3-chlorobenzonitrile with 4-isopropylpiperazine. The reaction conditions often require the use of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzoic acid.
Reduction: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzylamine.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)benzonitrile
3-Chloro-5-(piperazin-1-yl)benzonitrile
3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


